Angoline hydrochloride
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Overview
Description
Preparation Methods
The synthesis of Angoline hydrochloride involves several steps, typically starting with the extraction of natural precursors from plant sources. The synthetic route includes methylation and reduction reactions to introduce the methoxy group and reduce the double bonds in the structure . Industrial production methods often involve optimizing these reactions to achieve high yields and purity, using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
Angoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can further saturate the molecule, affecting its biological activity.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can modify the functional groups on the molecule.
Scientific Research Applications
Angoline hydrochloride has several applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry for studying benzophenanthridine alkaloids.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes.
Mechanism of Action
The compound exerts its effects by inhibiting the phosphorylation of STAT3, a transcription factor involved in cell proliferation and survival . By blocking this pathway, Angoline hydrochloride can reduce the expression of genes that promote cancer cell growth and survival . The molecular targets include the IL6 receptor and downstream signaling molecules .
Comparison with Similar Compounds
Angoline hydrochloride is unique among benzophenanthridine alkaloids due to its specific inhibition of the IL6/STAT3 pathway. Similar compounds include:
Dihydrochelerythrine: Lacks the methoxy group and has different biological activity.
Sanguinarine: Another benzophenanthridine alkaloid with broader biological effects but less specificity for the STAT3 pathway.
Chelerythrine: Known for its protein kinase C inhibition, differing in its mechanism of action compared to this compound.
Properties
IUPAC Name |
1,2,13-trimethoxy-12-methyl-13H-[1,3]benzodioxolo[5,6-c]phenanthridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5.ClH/c1-23-20-14(6-5-12-9-17-18(10-15(12)20)28-11-27-17)13-7-8-16(24-2)21(25-3)19(13)22(23)26-4;/h5-10,22H,11H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTYZEWKBYYBBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C2=C(C=CC(=C2OC)OC)C3=C1C4=CC5=C(C=C4C=C3)OCO5)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClNO5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.